molecular formula C16H21NO4 B115376 (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid CAS No. 158706-46-8

(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No. B115376
CAS RN: 158706-46-8
M. Wt: 291.34 g/mol
InChI Key: ADTXMICUZGOWDF-QWHCGFSZSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.34 g/mol. The physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .

Scientific Research Applications

Stereochemistry in Drug Development

The stereochemistry of compounds similar to (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid plays a crucial role in the pharmacological profile of drugs. Stereoisomers of phenylpiracetam, an analog based on the pyrrolidin-2-one pharmacophore, have shown significant differences in their biological activity, emphasizing the importance of stereochemistry in drug development (Veinberg et al., 2015).

Biocatalyst Inhibition and Metabolic Engineering

Carboxylic acids, including derivatives of this compound, are studied for their roles as biocatalyst inhibitors in microbial production systems. Understanding their inhibitory mechanisms on microbes like Escherichia coli and Saccharomyces cerevisiae has led to the development of metabolic engineering strategies to enhance microbial robustness and production efficiency (Jarboe et al., 2013).

Kinetic Resolution in Asymmetric Synthesis

The compound has relevance in the context of catalytic non-enzymatic kinetic resolution, a process crucial for the asymmetric synthesis of chiral compounds. Catalytic methods have been developed to achieve high enantioselectivity and yield, demonstrating the compound's utility in preparing enantiomerically pure substances (Pellissier, 2011).

Bioactive Compound Studies in Plants

Research on neo fatty acids and neo alkanes, including derivatives of this compound, has shown that these natural metabolites possess significant biological activities. Such compounds are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents, highlighting the compound's potential in biologically active formulations (Dembitsky, 2006).

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

Studies have assessed the structure-related antioxidant, microbiological, and cytotoxic activities of selected carboxylic acids, including derivatives of the compound . The investigation into the correlations between structure and bioactivity has revealed insights into optimizing these compounds for therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Solvent Use in Carboxylic Acid Extraction

The compound's derivatives have been explored in the context of solvent developments for liquid-liquid extraction of carboxylic acids, focusing on improving the efficiency and environmental impact of the extraction processes. This research is crucial for the recovery of carboxylic acids from aqueous streams in industrial applications (Sprakel & Schuur, 2019).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

(2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTXMICUZGOWDF-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589230
Record name (5S)-1-(tert-Butoxycarbonyl)-5-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158706-46-8
Record name (5S)-1-(tert-Butoxycarbonyl)-5-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,5S)-1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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